Tifuvirtide is classified as a peptide drug, specifically a fusion inhibitor. It is derived from the structural modifications of earlier peptides, such as Enfuvirtide (T20), which was the first fusion inhibitor approved for clinical use. The development of Tifuvirtide aimed to enhance potency and reduce susceptibility to resistance mechanisms commonly observed in HIV-1 strains. The compound consists of 39 amino acids and has a molecular weight of approximately 5037 Daltons .
The synthesis of Tifuvirtide involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. This method typically includes:
The specific sequence of Tifuvirtide—H-His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂—was designed to enhance binding affinity and stability compared to its predecessors .
The molecular structure of Tifuvirtide is characterized by its unique sequence that facilitates its interaction with the gp41 protein of HIV-1. Key features include:
Tifuvirtide primarily engages in non-covalent interactions with HIV-1 proteins during its mechanism of action. The key reactions include:
These interactions are crucial for its function as an antiviral agent .
Tifuvirtide operates by inhibiting the fusion of HIV-1 with host cells through several mechanisms:
Tifuvirtide possesses several notable physical and chemical properties:
These properties contribute to its potential as a therapeutic agent in HIV treatment .
The primary application of Tifuvirtide is in the treatment of HIV infections, particularly in cases where resistance to other antiretroviral therapies has developed. Its use extends beyond direct antiviral activity; it also serves as a research tool in understanding viral entry mechanisms and developing new therapeutic strategies.
Tifuvirtide's design stems from sophisticated structural insights into the HIV-1 gp41 fusion mechanism. This peptide inhibitor targets the N-terminal heptad repeat (NHR) domain of gp41, specifically engineered to disrupt the formation of the six-helix bundle (6-HB) structure essential for viral-cell membrane fusion. A pivotal innovation involves the Ile-Asp-Leu (IDL) tail appended to the C-terminus of a base CHR-derived peptide (CP). This IDL moiety engages a previously untargeted N-terminal hydrophobic pocket (NTHP) composed of conserved residues (Leu₅₄₄, Leu₅₄₅, Ile₅₄₈, Val₅₄₉), enhancing binding affinity by filling this solvent-exposed cavity [1]. Structural studies confirmed that the IDL tail adopts dual conformations: a helical fold when bound to shorter NHR peptides (e.g., N36) and a hook-like structure when complexed with extended NHR constructs (e.g., N43). This conformational plasticity allows optimized interactions with the NTHP, contributing to a 100-fold increase in inhibitory potency compared to the unmodified CP peptide [1].
Table 1: Impact of IDL Tail on Anti-HIV Activity
Peptide | IC₉₀ vs. 92TH009 (nM) | Fold Improvement vs. CP |
---|---|---|
CP | 281.25 | 1x |
CP-IDL | 2.58 | 109x |
T20 (control) | >200 | - |
Sequence refinements focused on stabilizing the α-helical conformation of Tifuvirtide to maximize interactions with the NHR grooves. Key modifications included:
To address the short plasma half-life inherent to peptide therapeutics, Tifuvirtide incorporates site-specific PEGylation at solvent-exposed lysine residues. This strategy shields proteolytic cleavage sites while maintaining binding affinity. The attached polyethylene glycol (PEG) chains (5-20 kDa) increase hydrodynamic radius, reducing renal clearance and extending half-life to >40 hours in primate models. Crucially, conjugation sites avoid the NHR-binding interface to preserve antiviral activity [5].
Inspired by the tryptophan-rich motif (TRM) of T20, Tifuvirtide employs C16 fatty acid (palmitoyl) conjugation at its C-terminus. This modification replaces the native TRM (WASLWNWF) with a lipid anchor, enabling membrane-proximal accumulation. Biophysical assays demonstrate that the lipid moiety inserts into lipid bilayers, localizing Tifuvirtide near HIV-1 entry sites. This enhances antiviral potency by increasing effective concentration at the fusion site, yielding >1,600-fold improvement in inhibitory activity against diverse HIV-1 strains compared to unconjugated peptides [6] [7].
Molecular dynamics (MD) simulations elucidated Tifuvirtide's membrane docking mechanisms. Key findings include:
Table 2: Structural and Functional Comparison with T20
Property | Tifuvirtide | T20 (Enfuvirtide) |
---|---|---|
Target Site | NHR groove + NTHP | Membrane-proximal NHR |
Critical Motifs | IDL tail + Lipid anchor | Tryptophan-rich motif (TRM) |
α-Helicity (%) | 64% | 48.6% |
6-HB Tm (°C) | 79 | 43.9 |
Anti-HIV-1 IC₉₀ (nM) | 0.02 - 1.5* | 24 - 250* |
Resistance Barrier | High (multiple binding sites) | Low (single binding interface) |
*Strain-dependent values; ranges cover subtypes B, C, and CRF01_AE [1] [6] [7].
Tifuvirtide overcomes key limitations of T20 through:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: